delta-12-Pgd2
Overview
Description
Synthesis Analysis
Delta-12-PGJ2 is formed naturally in the body and can be detected in human urine. Its levels can be influenced by the administration of PGD2 or drugs like indomethacin, suggesting that it is a metabolite of PGD2. The synthesis of Delta-12-PGJ2 involves the degradation of PGD2 into several products, with Delta-12-PGJ2 being the major product exerting biological activity .
Molecular Structure Analysis
The molecular structure of Delta-12-PGJ2 has been characterized by various analytical techniques, including gas
Scientific Research Applications
Anti-Inflammatory Properties
- 15-Deoxy-Delta-12,14-prostaglandin J2 (15d-PGJ2), a product of PGD2 metabolism, is noted for its anti-inflammatory functions, mainly through the activation of intranuclear receptor PPARgamma (Scher & Pillinger, 2005).
Involvement in Allergic Inflammation
- Δ12-PGD2 acts as a potent and selective agonist for the CRTH2 receptor, leading to the activation of eosinophils and Th2 lymphocytes, which are crucial in allergic inflammation (Gazi et al., 2005).
- Δ12-PGJ2, a plasma metabolite of PGD2, is effective in eosinophil mobilization from the bone marrow and primes eosinophils for chemotaxis, suggesting a role in eosinophil recruitment to sites of inflammation (Heinemann et al., 2003).
Effects on Neuronal Cells
- 15-Deoxy-Delta12,14-PGJ2 exhibits novel binding sites in neuronal plasma membranes and can trigger neuronal apoptosis, indicating a potential role in neurodegenerative diseases (Yagami et al., 2003).
Inhibition of NF-kappa B Signaling
- 15-Deoxy-delta 12,14-prostaglandin J2 (15d-PGJ2) can inhibit multiple steps in the NF-kappa B signaling pathway, which is significant in inflammation and immune responses (Straus et al., 2000).
Antiproliferative Effect in Cancer Research
- Delta 12-PGJ2, combined with hyperthermia, shows a synergistic antiproliferative effect on human esophageal cancer cell lines, indicating potential therapeutic applications in cancer treatment (Yokoyama et al., 2000).
Modulation of Immune Responses
- 15-Deoxy-delta 12,14-PGJ2 and related prostaglandins play divergent roles in immune regulation, with implications for cancer progression and the development of new therapies aimed at immune modulation (Harris et al., 2002).
Role in Allergic Skin Diseases
- Prostaglandin D2 and its metabolite, delta 12-PGJ2, are involved in the activation and recruitment of eosinophils during allergic skin reactions (Conte et al., 2010).
properties
IUPAC Name |
(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(3S)-3-hydroxyoctylidene]-3-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,13,15-16,18,21-22H,2-3,5-6,8-12,14H2,1H3,(H,24,25)/b7-4-,17-13+/t15-,16+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTVQKDILGZFPY-WBYUMCMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348009 | |
Record name | delta12-Prostaglandin D2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
delta-12-Pgd2 | |
CAS RN |
64072-89-5 | |
Record name | delta12-Prostaglandin D2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064072895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | delta12-Prostaglandin D2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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